molecular formula C7H10BrClN2O B11926394 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride CAS No. 1112983-14-8

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride

Cat. No.: B11926394
CAS No.: 1112983-14-8
M. Wt: 253.52 g/mol
InChI Key: RNBJCOHAZUGCJJ-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9BrN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride typically involves the reaction of 5-bromopyridin-3-ol with ethylene diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Bromopyridin-2-yl)oxy)ethanamine
  • 2-((5-Bromopyridin-4-yl)oxy)ethanamine
  • 2-((5-Bromopyridin-3-yl)oxy)propylamine

Uniqueness

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

CAS No.

1112983-14-8

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-3-7(5-10-4-6)11-2-1-9;/h3-5H,1-2,9H2;1H

InChI Key

RNBJCOHAZUGCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)OCCN.Cl

Origin of Product

United States

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